Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate is a heterocyclic organic compound with the molecular formula C12H11NO3S . This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl 3-amino-1-benzothiophene-2-carboxylate with formylating agents can yield the desired compound . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:
Ethyl 3-amino-1-benzothiophene-2-carboxylate: Lacks the formyl group, leading to different chemical reactivity and biological activity.
5-Formyl-1-benzothiophene-2-carboxylate: Lacks the amino group, which affects its ability to undergo certain substitution reactions.
3-Amino-5-formyl-1-benzothiophene:
This compound is unique due to the presence of both amino and formyl groups, which provide versatile sites for chemical modification and enhance its potential for various applications .
Properties
IUPAC Name |
ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-12(15)11-10(13)8-5-7(6-14)3-4-9(8)17-11/h3-6H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEYBGLQTFAKTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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